molecular formula C17H21ClN4O4 B566534 Benzamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- CAS No. 102587-97-3

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-

Cat. No.: B566534
CAS No.: 102587-97-3
M. Wt: 380.8 g/mol
InChI Key: MBQHOQBJWLKCQB-UHFFFAOYSA-N
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Description

The compound Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- (hereafter referred to as "Compound X") is a pyrimidine-based benzamide derivative. Its core structure features:

  • A pyrimidinyl ring substituted with two propyl groups at positions 1 and 2.
  • A 6-amino group and two ketone oxygen atoms (2,4-dioxo) on the pyrimidine ring.
  • A benzamide group attached to position 5 of the pyrimidine, with additional substitutions: 3-chloro and 4-hydroxy groups on the benzene ring.

This compound is structurally related to dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin derivatives, which share the pyrimidine-dione backbone . However, its unique substitution pattern distinguishes it from clinical analogs.

Properties

CAS No.

102587-97-3

Molecular Formula

C17H21ClN4O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-chloro-4-hydroxybenzamide

InChI

InChI=1S/C17H21ClN4O4/c1-3-7-21-14(19)13(16(25)22(8-4-2)17(21)26)20-15(24)10-5-6-12(23)11(18)9-10/h5-6,9,23H,3-4,7-8,19H2,1-2H3,(H,20,24)

InChI Key

MBQHOQBJWLKCQB-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N

Synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-

Origin of Product

United States

Preparation Methods

Alkylation of Barbituric Acid Derivatives

The pyrimidine core derives from barbituric acid, which undergoes double alkylation to introduce propyl groups at the N1 and N3 positions.

Procedure :

  • Barbituric acid is dissolved in anhydrous DMF under nitrogen.

  • Sodium hydride (2.2 eq) is added at 0°C, followed by slow addition of 1-bromopropane (2.2 eq).

  • The mixture is stirred at 60°C for 12 hours.

  • Quenching with ice water yields 1,3-dipropylbarbituric acid (Yield: 78%).

Mechanistic Insight :
The reaction proceeds via deprotonation of barbituric acid’s NH groups by NaH, enabling nucleophilic substitution with propyl bromide. Steric hindrance from the first propyl group necessitates excess alkylating agent for complete dialkylation.

Introduction of the 5-Amino Group

Amination at the C5 position is achieved via nitrosation followed by reduction:

  • Nitrosation : Treat 1,3-dipropylbarbituric acid with NaNO₂/HCl at 0°C to form the 5-nitroso derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitroso group to an amine (Yield: 65%).

3-Chloro-4-Hydroxybenzamide Synthesis

Carboxylic Acid Activation

The benzamide segment originates from 3-chloro-4-hydroxybenzoic acid , which is activated for amide coupling:

Method A (Acyl Chloride Formation) :

  • React 3-chloro-4-hydroxybenzoic acid with phosphorus oxychloride (POCl₃) in THF at 0–5°C for 1 hour.

  • Advantage : Avoids isolation of moisture-sensitive acyl chlorides by proceeding directly to amidation.

Method B (Coupling Reagents) :

  • Use EDCl/HOBt in DMF to activate the carboxylic acid, enabling amide bond formation under mild conditions.

Hydroxyl Group Protection

The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions:

  • Treat 3-chloro-4-hydroxybenzoic acid with TBS-Cl and imidazole in DMF (Yield: 92%).

  • Deprotection post-amidation is achieved with TBAF in THF.

Amide Bond Formation

Coupling the pyrimidine amine with the activated benzoyl derivative is critical. Two approaches are viable:

One-Pot Acyl Chloride Method

  • Combine the in-situ-generated acyl chloride (from Method A) with the pyrimidine amine in THF/ethyl acetate (1:3 v/v).

  • Maintain pH 8–9 with triethylamine at 0°C for 2 hours (Yield: 72%).

Carbodiimide-Mediated Coupling

  • React TBS-protected 3-chloro-4-hydroxybenzoic acid with EDCl/HOBt and the pyrimidine amine in DMF.

  • Stir at room temperature for 24 hours (Yield: 68%).

Optimization and Challenges

Solvent and Temperature Effects

  • THF/ethyl acetate mixtures enhance solubility of intermediates while minimizing hydrolysis.

  • Reactions at 0–5°C improve selectivity for amide over ester formation.

Purification Strategies

  • Crude products are washed sequentially with dilute HCl (removes excess amine), NaHCO₃ (neutralizes acids), and brine (removes organics).

  • Final crystallization from DMF/water yields pure benzamide (Purity >98.5%).

Comparative Data Table

StepMethodConditionsYield (%)Purity (%)
Pyrimidine alkylationNaH/1-bromopropaneDMF, 60°C, 12 h7895
Benzamide activationPOCl₃ in THF0–5°C, 1 h8598.5
Amide couplingEDCl/HOBt in DMFRT, 24 h6897
DeprotectionTBAF in THFRT, 2 h9099

Mechanism of Action

The mechanism by which Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound X vs. Methyl-Substituted Analogs
  • N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide (CAS: 964-04-5, ): Substituents: Methyl groups at positions 1 and 3 instead of propyl. Molecular weight: 274.28 g/mol vs. 372.22 g/mol for Compound X . Impact: Reduced lipophilicity (lower XLogP: ~1.5 vs. 2.6) due to shorter alkyl chains .
Compound X vs. Dipropyl-Substituted Derivatives
  • Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-α-methyl (CAS: 130296-14-9, ): Substituents: A methyl group on the benzene ring instead of chloro and hydroxy groups. Hydrogen bonding: Fewer hydrogen bond acceptors (4 vs. 5 in Compound X) due to the absence of hydroxy and chloro groups .

Benzamide Ring Modifications

Compound X vs. Tert-Butyl-Substituted Analogs
  • Benzamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy (): Substituents: tert-Butyl groups at positions 3 and 5 of the benzene ring and a 4-hydroxy group. Molecular weight: 402.5 g/mol vs. 372.22 g/mol for Compound X. Impact: Increased steric hindrance and hydrophobicity (XLogP: 4.0 vs. 2.6) .
Compound X vs. Thiophene-Based Analogs
  • N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2-thiophenecarboxamide (CAS: 121543-19-9, ): Core structure: Thiophene ring replaces benzamide. Molecular formula: C15H20N4O3S vs. C18H23ClN4O4 for Compound X.

Physicochemical Properties

Property Compound X Methyl-Substituted Analog Tert-Butyl Analog Thiophene Analog
Molecular Weight (g/mol) 372.22 274.28 402.50 336.41
XLogP 2.6 ~1.5 4.0 2.1
Hydrogen Bond Donors 2 2 3 2
Hydrogen Bond Acceptors 5 4 5 4
Rotatable Bonds 8 3 4 7

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and interactions with various molecular targets.

Chemical Structure and Properties

The compound's structure consists of a benzamide core linked to a pyrimidine ring with multiple functional groups that enhance its biological activity. The specific structural features include:

  • Amino group at the 6-position of the pyrimidine.
  • Chloro and hydroxy groups that may influence its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential of this benzamide derivative as an anticancer agent. For instance, a study evaluating various benzamide derivatives demonstrated that modifications at specific positions significantly affected their cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Table 1: Cytotoxicity of Benzamide Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6AA54910.5
6AHepG212.0
8fA5499.0
8jHepG28.5

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's effectiveness in inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of retinoid X receptor alpha (RXRα) activity. RXRα antagonists have been shown to induce apoptotic pathways in cancer cells . The compound's ability to inhibit RXRα transactivation suggests a potential pathway for its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Research has indicated that:

  • Substituents on the pyrimidine ring significantly influence anticancer activity.
  • The presence of electron-withdrawing groups such as chloro enhances potency compared to unsubstituted analogs.

Table 2: Summary of Structure-Activity Relationships

SubstituentActivity LevelReference
Chloro at C-3High
Hydroxy at C-4Moderate
Amino at C-6Essential

Case Studies

Several case studies illustrate the compound's effectiveness:

  • In vitro Study on A549 Cells : This study demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • In vivo Models : Animal studies indicated that administration of the compound resulted in tumor size reduction in xenograft models, supporting its potential as a therapeutic agent.

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound has a molecular weight of 372.21634 g/mol , with 2 hydrogen bond donors and 4 acceptors , a topological polar surface area of 95.7 Ų , and 8 rotatable bonds . These properties suggest moderate solubility in polar solvents and potential challenges in passive membrane permeability. For experimental design:

  • Use polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution.
  • Prioritize high-performance liquid chromatography (HPLC) with C18 columns for purity analysis due to the compound's complexity (XLogP3 = 2.6) .
  • Stability studies should account for hydrolytic susceptibility at the amide and pyrimidine-dione moieties under acidic/basic conditions.

Q. What safety precautions are critical when handling this compound?

While specific toxicological data are limited, structurally related anomeric amides exhibit mutagenicity in Ames testing . Recommended precautions:

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure .
  • Conduct reactions in fume hoods with secondary containment for spills.
  • Store at room temperature in inert atmospheres (e.g., argon) to prevent decomposition .

Q. How can the compound’s structure be confirmed using crystallographic methods?

  • Single-crystal X-ray diffraction (SC-XRD) is ideal. Refinement can be performed using SHELXL , which handles small-molecule crystallography efficiently despite its origins in older computational frameworks .
  • Key refinement parameters:
    • Apply TWIN/BASF commands if twinning is observed.
    • Use SHELXPRO for macromolecular interface adjustments if co-crystallized with proteins .

Advanced Research Questions

Q. How can synthetic impurities be identified and quantified in this compound?

  • Liquid chromatography-mass spectrometry (LC-MS) and NMR hyphenation are recommended.
  • Reference standards for common impurities (e.g., N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, CAS 7597-60-6) can be cross-referenced to distinguish process-related byproducts .
  • Use SHELXD for phase determination in impurity co-crystals .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic susceptibility of the pyrimidine-dione ring and chloro-hydroxybenzamide group.
  • Key findings:
    • The 3-chloro-4-hydroxybenzamide moiety is prone to nucleophilic aromatic substitution (SNAr) at the para-position to the hydroxyl group.
    • The 1,3-dipropyl pyrimidinyl substituents stabilize the dione ring via steric hindrance .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Controlled degradation studies :
    • Perform stress testing at pH 1–13 (HCl/NaOH buffers, 40–80°C).
    • Monitor degradation via UPLC-PDA with a QDa mass detector to identify pH-specific breakdown products (e.g., hydrolyzed amides or ring-opened pyrimidines) .
  • Cross-validate results with accelerated stability chambers (ICH Q1A guidelines).

Q. How is the mutagenic potential of this compound assessed compared to analogs?

  • Ames II testing is recommended, as used for related anomeric amides .
  • Protocol highlights:
    • Use Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 mix).
    • Compare results to positive controls (e.g., benzyl chloride) and structurally similar mutagenic compounds (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD) for structure solution and refinement .
  • Analytical Chemistry : LC-MS with C18 columns and 0.1% formic acid modifiers .
  • Safety Protocols : ACS guidelines for hazard assessment and NIOSH-certified PPE .

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